(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-3-5-16-13(10-14)11-21(18(23)12-25-16)8-7-20-17(22)6-4-15-2-1-9-24-15/h1-6,9-10H,7-8,11-12H2,(H,20,22)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOPIIXPPMKONL-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide typically involves multiple steps:
Formation of the Oxazepine Ring: The synthesis begins with the preparation of the 7-ch
Biological Activity
(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound that belongs to the class of benzoxazepines. Its complex structure lends itself to a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazepine core , which is known for its diverse pharmacological properties. The presence of both furan and chloro groups enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃ |
| Molecular Weight | 361.8 g/mol |
| CAS Number | 2034411-53-3 |
Research indicates that this compound interacts with specific molecular targets, particularly in the context of inflammatory responses and cell death pathways. Its primary mechanism appears to involve the inhibition of receptor interacting protein 1 (RIP1), a key regulator in necroptosis and inflammation.
Key Findings:
- RIP1 Kinase Inhibition : In vitro studies have shown that this compound exhibits potent inhibitory activity against RIP1 kinase, with an IC50 value significantly lower than many existing inhibitors .
- Cellular Assays : In cellular models, this compound effectively blocked TNF-induced necroptosis in U937 cells, demonstrating its potential as an anti-inflammatory agent .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Anti-inflammatory Treatments : Due to its ability to inhibit RIP1 kinase, it may be beneficial in treating conditions characterized by excessive inflammation.
- Cancer Therapy : The modulation of necroptosis pathways presents potential applications in cancer treatment where cell death regulation is crucial.
Case Studies
Several studies have evaluated the efficacy and safety profile of this compound:
- In Vitro Studies : A study demonstrated that the compound significantly reduced cell death in human monocytic U937 cells exposed to TNF and zVAD.fmk. The results indicated not only efficacy but also a favorable safety profile at therapeutic concentrations .
- Animal Models : Preclinical trials involving animal models have shown promising results regarding oral bioavailability and systemic exposure, with pharmacokinetic profiles suggesting good absorption and distribution characteristics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives, as highlighted below:
Key Observations :
- The ethyl linker in the target compound contrasts with bulkier substituents (e.g., dimethyl groups in ), which could impact steric interactions in target binding pockets.
- Replacement of the benzoxazepin core with a thiazole or benzooxazin system (e.g., ) modifies electronic properties and ring strain, affecting conformational flexibility.
Computational Similarity Analysis
Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound was compared to analogs in virtual screening workflows. For example:
- Tanimoto (MACCS) : A value >0.85 indicates high similarity to fluoro-substituted analogs , suggesting conserved pharmacophoric features.
- Dice (Morgan) : Lower scores (<0.7) for thiazole-containing derivatives highlight reduced structural overlap due to core heterocycle differences .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data (e.g., NCI-60 cytotoxicity profiles) reveals that compounds with ≥70% structural similarity often cluster into groups with shared modes of action . For instance:
- The target compound’s benzooxazepin analogs exhibit activity against kinases and epigenetic regulators, likely due to acrylamide-mediated covalent binding .
- Aglaithioduline, a compound with ~70% similarity to SAHA (a histone deacetylase inhibitor), demonstrates how minor structural variations (e.g., furan vs. hydroxamate groups) can retain target engagement .
Spectroscopic and Physicochemical Comparisons
- NMR Analysis : In related acrylamide derivatives, chemical shift differences in regions corresponding to substituents (e.g., positions 29–44 in ) help map structural variations. For the target compound, the chloro substituent would likely perturb shifts in the aromatic region compared to fluoro analogs.
- Mass Spectrometry : Molecular networking via MS/MS fragmentation (cosine scores >0.8) clusters the target compound with furan-containing acrylamides, distinguishing it from phenyl or thiophene analogs .
Limitations of Structural Similarity Predictions
While computational tools and clustering methods provide valuable insights, they face limitations:
- Bioisosteric Disconnects : Structurally dissimilar compounds (e.g., bioisosteres) may exhibit similar bioactivity, as seen with SAHA and aglaithioduline .
- Information Loss : Reduced representation of 3D conformations in fingerprint-based methods (e.g., MACCS) may overlook critical binding motifs .
- NP-Hard Challenges : Graph-based comparisons, though biochemically meaningful, are computationally intensive for large datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
